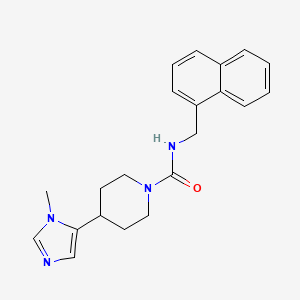
4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a chemical compound that has been the subject of extensive scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. It has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide in lab experiments is its potential as a tool for studying the inflammatory response and pain pathways. However, one limitation is that the compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on 4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a tool for studying the role of COX-2 and LOX in the inflammatory response. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves a multi-step process. The first step is the synthesis of 3-methylimidazol-4-yl-methanol, which is then reacted with naphthalene-1-carboxaldehyde to form 3-methylimidazol-4-yl-naphthalen-1-yl-methanol. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, 4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
4-(3-Methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide has been studied extensively for its potential use in medicinal chemistry, drug discovery, and biological research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
4-(3-methylimidazol-4-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24-15-22-14-20(24)17-9-11-25(12-10-17)21(26)23-13-18-7-4-6-16-5-2-3-8-19(16)18/h2-8,14-15,17H,9-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIVQEFKDCBEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-5-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)

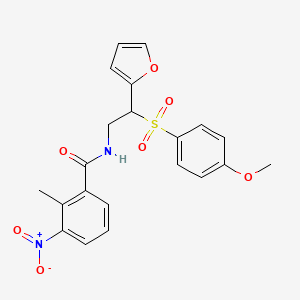
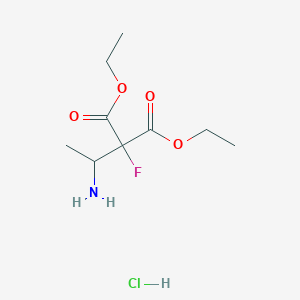
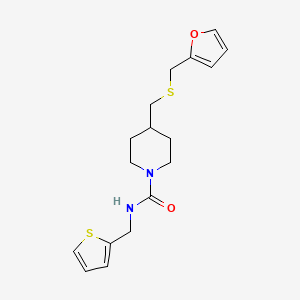
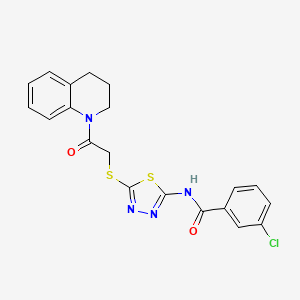
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)
![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)
![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)